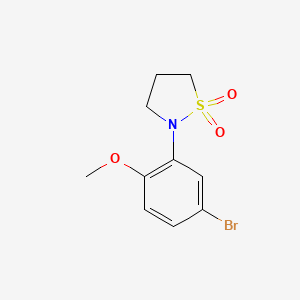
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” is not available. However, the molecular structure of a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported3.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, 5-Bromo-2-methoxybenzenesulfonamide, a related compound, is known1.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxyphenyl benzenesulfonate, has been reported to have a density of 1.5±0.1 g/cm3, boiling point of 463.8±45.0 °C at 760 mmHg, and a molar refractivity of 76.1±0.4 cm33.
Applications De Recherche Scientifique
Synthesis and Characterization
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam and its derivatives are of interest due to their unique chemical structures, which make them suitable for a variety of synthetic applications. For example, the synthesis and characterization of organophosphorus compounds, including those related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have been explored to understand their reactivity and potential applications in organic synthesis (Shabana, Osman, & Atrees, 1993).
Applications in Drug Metabolism
The compound's structural analogues have been studied for their role in drug metabolism. For instance, studies on biaryl-bis-sulfonamide derivatives, which share a similar structural motif with N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, have revealed their potential as modulators of specific receptors, showcasing the importance of such structures in medicinal chemistry (Zmijewski et al., 2006).
Natural Product Synthesis
The synthesis of bromophenol derivatives from natural sources, such as red algae, which may include compounds structurally related to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam, has been investigated. These studies contribute to our understanding of natural product chemistry and the potential bioactivity of these compounds (Zhao et al., 2004).
Material Science Applications
Compounds similar to N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam have been utilized in the development of advanced materials, such as regioregular poly(3-hexylthiophene), which finds applications in electronic and photonic devices (Bronstein & Luscombe, 2009).
Safety And Hazards
The safety and hazards of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, a related compound, 5-Bromo-2-methoxybenzenesulfonyl chloride, is known to cause severe skin burns and eye damage5.
Orientations Futures
The future directions of “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” are not available. However, research in the field of organic chemistry continues to advance, and new synthesis methods and applications for complex organic compounds are continually being explored.
Please note that the information provided is based on related compounds and may not directly apply to “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam”. For accurate information, specific studies on “N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam” would be required.
Propriétés
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-10-4-3-8(11)7-9(10)12-5-2-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKPAEYNBQZNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)N2CCCS2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-methoxyphenyl)-1,3-propanesultam | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

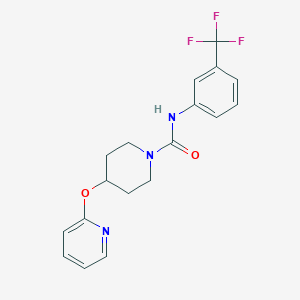
![2-chloro-4-[(4-methylpiperazine-1-carbonyl)amino]benzenesulfonyl Chloride](/img/structure/B2650094.png)
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2650095.png)
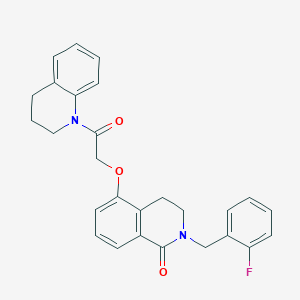
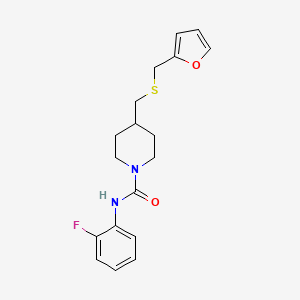
![7-(2-Methoxyethyl)-3-methyl-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2650100.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2650101.png)
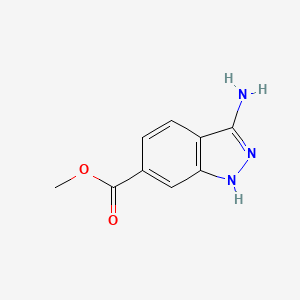
![(Z)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2650106.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2650107.png)
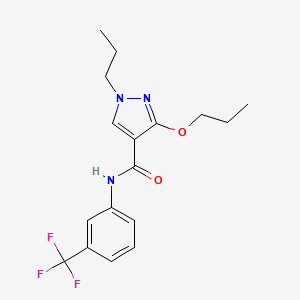
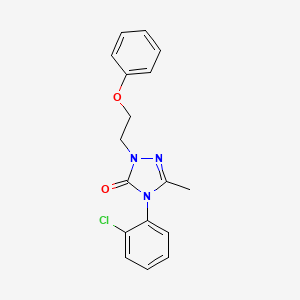
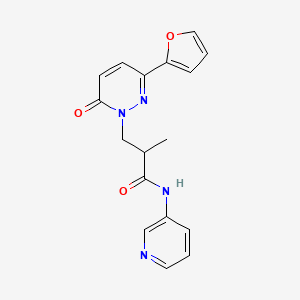
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-phenylmethanesulfonamide](/img/structure/B2650113.png)